Introduction: The Quintessential Internal Standard for Modern Bioanalysis
Introduction: The Quintessential Internal Standard for Modern Bioanalysis
An In-Depth Technical Guide to Morpholine-d8 Hydrochloride: Properties, Applications, and Methodologies
In the landscape of drug discovery and development, the demand for analytical precision is absolute. The journey from a promising lead compound to a clinical candidate is paved with quantitative data, where accuracy and reproducibility are paramount. Morpholine-d8 Hydrochloride (C₄D₈HNO·HCl) emerges not merely as a deuterated molecule, but as a critical tool designed to ensure the integrity of this data. It is the stable isotope-labeled (SIL) counterpart to the morpholine moiety, a heterocyclic motif frequently incorporated by medicinal chemists to enhance the pharmacokinetic properties of drug candidates.[1][2]
This guide, prepared for the discerning researcher and drug development professional, moves beyond a simple cataloging of properties. It delves into the core principles of why Morpholine-d8 Hydrochloride is an exemplary internal standard, provides field-tested methodologies for its application, and offers the technical insights necessary for its seamless integration into demanding analytical workflows, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Section 1: Core Physicochemical and Quality Specifications
Understanding the fundamental properties of a reference standard is the bedrock of any robust analytical method. Morpholine-d8 Hydrochloride is synthesized to high purity, ensuring that its performance is predictable and consistent. The hydrochloride salt form generally confers improved handling characteristics and aqueous solubility over the free base.
Table 1: Core Chemical Identifiers for Morpholine-d8 Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Morpholine-2,2,3,3,5,5,6,6-d8 Hydrochloride | [3] |
| CAS Number | 1107650-56-5 | [3][4][5] |
| Molecular Formula | C₄D₈H₂ClNO | [3][5][6] |
| Molecular Weight | 131.63 g/mol | [3][4][5] |
| Unlabeled CAS | 10024-89-2 (Morpholine HCl) |[4][7] |
Table 2: Physical and Quality Specifications
| Property | Typical Specification | Rationale and Importance |
|---|---|---|
| Isotopic Purity | ≥98 atom % D | [7][8] Ensures minimal isotopic crossover with the non-labeled analyte, preventing interference and biased quantification. |
| Chemical Purity | ≥98% | [9][10][11] Guarantees that the measured response is from the intended compound, free from impurities that could interfere with the assay. |
| Appearance | White to Off-White Solid | A standard quality control parameter. |
| Solubility | Soluble in aqueous and organic solvents | [9] High solubility is critical for preparing accurate stock solutions and ensuring compatibility with various biological matrices and mobile phases. |
| Storage Conditions | Store at room temperature, protected from light and moisture. |[7][10] Ensures long-term stability and prevents degradation. The hydrochloride salt is generally stable under these conditions.[7] |
Section 2: The Critical Role of Deuteration in Quantitative Analysis
The substitution of eight hydrogen atoms with deuterium is the defining feature of Morpholine-d8 Hydrochloride. This isotopic enrichment is the key to its function as a superior internal standard in mass spectrometry.
The Principle of an Ideal Internal Standard (IS): The core challenge in quantitative bioanalysis, especially with complex matrices like plasma or tissue homogenates, is accounting for sample loss during preparation and variability in instrument response (e.g., ion suppression). An ideal IS is a compound added at a known concentration to every sample and standard, which behaves identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by the detector.
Why Deuteration Achieves This Ideal:
-
Physicochemical Mimicry: Deuterium is chemically almost identical to hydrogen. Therefore, Morpholine-d8 HCl has nearly the same polarity, solubility, and chromatographic retention time as its non-labeled analog. It co-elutes from the LC column, ensuring it experiences the exact same matrix effects at the same time as the analyte.
-
Mass Distinction: The key difference is mass. With eight deuterium atoms, Morpholine-d8 HCl has a mass shift of +8 Daltons compared to its unlabeled counterpart. This allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and without interference.
-
Quantification by Ratio: By calculating the ratio of the analyte's peak area to the IS's peak area, any variations in sample preparation or instrument performance are normalized, leading to highly accurate and precise quantification.
Section 3: Primary Applications in Pharmaceutical Research
Morpholine-d8 Hydrochloride is not a therapeutic agent itself, but a critical enabler for the development of such agents.[6] Its applications are centered around quantitative and structural analysis.
-
Internal Standard for Pharmacokinetic (PK) Studies: This is its principal application.[9] Many developmental and marketed drugs contain a morpholine ring.[1][12] When studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of these drugs, Morpholine-d8 HCl serves as the internal standard for their quantification in biological fluids like plasma, urine, and tissue homogenates.[2][9]
-
Quantitative NMR (qNMR): In qNMR, a certified standard is used to determine the exact concentration or purity of a substance. Due to its clean NMR signal and chemical stability, Morpholine-d8 HCl can be used as a reference standard in qNMR workflows.[9] Its distinct signals do not overlap with many common analytes or solvent impurities.[9]
-
Metabolite Identification and Tracing: In metabolic studies, SIL compounds can be used to help distinguish drug-related metabolites from endogenous matrix components in a mass spectrometer. The predictable mass shift helps in tracing the metabolic fate of the morpholine moiety.[9]
-
Reactant for Labeled Synthesis: Morpholine-d8 Hydrochloride can be used as a starting material for the synthesis of more complex deuterated molecules. For example, it is a reactant in the synthesis of Moclobemide-d8, a labeled version of the monoamine oxidase inhibitor.[3]
Section 4: Field-Proven Methodology: Bioanalytical Workflow for a Morpholine-Containing Drug
This section provides a representative, step-by-step protocol for the quantification of a hypothetical morpholine-containing drug ("Analyte-X") in human plasma using Morpholine-d8 HCl as the internal standard. This protocol is designed to be a self-validating system, incorporating calibration standards and quality controls.
Objective: To accurately determine the concentration of Analyte-X in plasma samples from a clinical study.
Materials:
-
Analyte-X Reference Standard
-
Morpholine-d8 Hydrochloride (Internal Standard, IS)
-
Control Human Plasma (K₂EDTA)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Protein Precipitation Solvent)
-
Methanol and Water (HPLC Grade, for mobile phases and stock solutions)
Protocol Steps:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Analyte-X and Morpholine-d8 HCl in methanol to prepare 1.00 mg/mL primary stock solutions.
-
Perform serial dilutions in 50:50 Methanol:Water to create working solutions for calibration standards and a separate working solution for the IS (e.g., at 100 ng/mL).
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike control plasma with the Analyte-X working solutions to create a calibration curve (e.g., 8-10 non-zero points, ranging from 0.5 to 1000 ng/mL).
-
Separately, prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of each sample (calibrator, QC, or unknown study sample) into a 96-well microplate.
-
Add 10 µL of the IS working solution (100 ng/mL) to every well except for the "blank" wells.
-
Vortex mix briefly.
-
Add 200 µL of ice-cold ACN with 0.1% Formic Acid to each well to precipitate plasma proteins.
-
Seal the plate and vortex mix for 2-3 minutes.
-
Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences and co-elution of Analyte-X and the IS.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Optimize and monitor specific parent → fragment ion transitions for both Analyte-X and Morpholine-d8 HCl.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Interpolate the concentrations of the QC and unknown samples from the regression equation.
-
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is as critical as achieving analytical accuracy. While a specific Safety Data Sheet (SDS) for Morpholine-d8 Hydrochloride should always be consulted, the handling precautions are guided by the properties of its parent compound, morpholine.
-
Hazards: The non-labeled parent compound, morpholine, is classified as a flammable liquid and is corrosive.[13][14] It is harmful if swallowed or inhaled and toxic in contact with skin, causing severe skin burns and eye damage.[13][15] Users must assume Morpholine-d8 Hydrochloride carries similar hazards.
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13] As recommended by suppliers, protect from light and moisture to ensure long-term chemical integrity.[7][10]
Conclusion
Morpholine-d8 Hydrochloride stands as a testament to the enabling power of stable isotope chemistry in modern pharmaceutical science. Its properties align perfectly with the theoretical ideal of an internal standard for mass spectrometry, offering a near-perfect mimic of its unlabeled counterparts distinguished only by mass. This allows researchers to normalize for experimental variability, thereby generating the high-fidelity pharmacokinetic and bioanalytical data required to make critical decisions in the drug development pipeline. By understanding its properties, mastering its application through robust protocols, and adhering to safe handling practices, scientists can fully leverage this essential analytical tool to advance the next generation of therapeutics.
References
-
Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Morpholine-d8: Buy High-Purity Compound for NMR & LC-MS. Retrieved January 15, 2026, from ResolveMass. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
-
Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved January 15, 2026, from Penta Chemicals. Available at: [Link]
-
P.C.H., et al. (2015). An Efficient and Scalable Process to Produce Morpholine-d8. ResearchGate. Available at: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 15, 2026, from Chemos. Available at: [Link]
-
Redox. (2022). Safety Data Sheet Morpholine. Retrieved January 15, 2026, from Redox. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 15, 2026, from Ataman Kimya. Available at: [Link]
-
Cataldi, T. R. I., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. Available at: [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
-
R.A. B., et al. (2002). High-performance liquid chromatography-mass spectrometry-mass spectrometry analysis of morphine and morphine metabolites and its application to a pharmacokinetic study in male Sprague-Dawley rats. Journal of Chromatography B. Available at: [Link]
-
Vankayalapati, H., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. Available at: [Link]
-
Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565). Retrieved January 15, 2026, from HMDB. Available at: [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MORPHOLINE-2,2,3,3,5,5,6,6-D8 HYDROCHLORIDE | 1107650-56-5 [chemicalbook.com]
- 4. Morpholine-d8 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. medkoo.com [medkoo.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Morpholine-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. isotope.com [isotope.com]
- 11. isotope.com [isotope.com]
- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. atamankimya.com [atamankimya.com]
- 15. redox.com [redox.com]
- 16. chemos.de [chemos.de]
